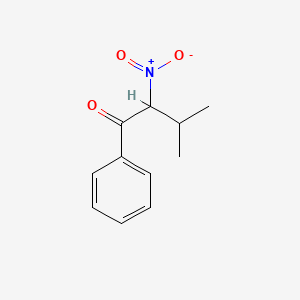
4,4'-(Chloromethylene)dibenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Chloromethylene)dibenzoyl chloride is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloromethylene group linking two benzoyl chloride moieties
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Chloromethylene)dibenzoyl chloride typically involves the chlorination of 4,4’-methylenedibenzoyl chloride. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
C15H10O2+SOCl2→C15H10Cl2O2+SO2+HCl
This method is favored due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Chloromethylene)dibenzoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as dibenzoyl peroxide can enhance the reaction rate and efficiency. The process is designed to minimize side reactions and maximize the purity of the final product.
化学反应分析
Types of Reactions
4,4’-(Chloromethylene)dibenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,4’-methylenedibenzoic acid.
Reduction: It can be reduced to 4,4’-methylenedibenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 4,4’-methylenedibenzoic acid.
Reduction: 4,4’-methylenedibenzyl alcohol.
科学研究应用
4,4’-(Chloromethylene)dibenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
作用机制
The mechanism of action of 4,4’-(Chloromethylene)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethylene group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for constructing more complex molecules.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: A simpler analogue with a single benzoyl chloride moiety.
4,4’-Methylenedibenzoyl Chloride: Lacks the chloromethylene group, making it less reactive.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms on the benzene rings but lacks the methylene linkage.
Uniqueness
4,4’-(Chloromethylene)dibenzoyl chloride is unique due to the presence of the chloromethylene group, which imparts higher reactivity compared to its analogues. This makes it particularly useful in synthetic chemistry for introducing benzoyl groups into target molecules.
属性
CAS 编号 |
58218-40-9 |
|---|---|
分子式 |
C15H9Cl3O2 |
分子量 |
327.6 g/mol |
IUPAC 名称 |
4-[(4-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-1-5-11(6-2-9)14(17)19)10-3-7-12(8-4-10)15(18)20/h1-8,13H |
InChI 键 |
OBUBMYOMGPRCRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)Cl)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)


![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)



